molecular formula C15H19Cl B13813205 1-Chloro-5-cyclohexylindane

1-Chloro-5-cyclohexylindane

Cat. No.: B13813205
M. Wt: 234.76 g/mol
InChI Key: RGUKWVHMZRNPKZ-UHFFFAOYSA-N
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Description

1-Chloro-5-cyclohexylindane: is an organic compound with the molecular formula C15H19Cl . It belongs to the class of indanes, which are bicyclic aromatic hydrocarbons. This compound is characterized by the presence of a chlorine atom and a cyclohexyl group attached to the indane structure. It has a molecular weight of 234.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-cyclohexylindane typically involves the chlorination of 5-cyclohexylindane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale chlorination reactors and continuous monitoring of reaction parameters. The final product is purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-cyclohexylindane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-cyclohexylindane derivatives.

    Oxidation: Formation of cyclohexylindane ketones or acids.

    Reduction: Formation of 5-cyclohexylindane.

Scientific Research Applications

1-Chloro-5-cyclohexylindane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-5-cyclohexylindane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors or enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

1-Chloro-5-cyclohexylindane can be compared with other similar compounds such as:

  • 1-Chloro-2-cyclohexylindane
  • 1-Chloro-3-cyclohexylindane
  • 1-Chloro-4-cyclohexylindane

These compounds share a similar indane structure but differ in the position of the chlorine atom and the cyclohexyl group. The unique positioning in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C15H19Cl

Molecular Weight

234.76 g/mol

IUPAC Name

1-chloro-5-cyclohexyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C15H19Cl/c16-15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11,15H,1-5,7,9H2

InChI Key

RGUKWVHMZRNPKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)Cl

Origin of Product

United States

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